B1575594 3-[(1R,4S,7S,13S,16S,19R,22S,25S,28S,31S,34R,37S,40S,46R,49S,52S,55S,58S,61S,64R,67S,70S,76S,79S,82R,85S)-22,28,61-tris(4-aminobutyl)-25,31-dibenzyl-52-[(2S)-butan-2-yl]-4-(3-carbamimidamidopropyl)-13,37-bis[(1R)-1-hydroxyethyl]-49,58,79,85-tetrakis(hydroxymethyl)-16,76-bis[(4-hydroxyphenyl)methyl]-55-methyl-3,6,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,75,78,81,84,87-heptacosaoxo-67-propan-2-yl-89,90,93,94,97,98-hexathia-2,5,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,74,77,80,83,86-heptacosazahexacyclo[44.41.4.419,64.434,82.07,11.070,74]nonanonacontan-40-yl]propanoic acid

3-[(1R,4S,7S,13S,16S,19R,22S,25S,28S,31S,34R,37S,40S,46R,49S,52S,55S,58S,61S,64R,67S,70S,76S,79S,82R,85S)-22,28,61-tris(4-aminobutyl)-25,31-dibenzyl-52-[(2S)-butan-2-yl]-4-(3-carbamimidamidopropyl)-13,37-bis[(1R)-1-hydroxyethyl]-49,58,79,85-tetrakis(hydroxymethyl)-16,76-bis[(4-hydroxyphenyl)methyl]-55-methyl-3,6,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,75,78,81,84,87-heptacosaoxo-67-propan-2-yl-89,90,93,94,97,98-hexathia-2,5,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,74,77,80,83,86-heptacosazahexacyclo[44.41.4.419,64.434,82.07,11.070,74]nonanonacontan-40-yl]propanoic acid

Cat. No.: B1575594
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo[Ala-Ile-Ser-Cys(1)-Gly-Glu-Thr-Cys(2)-Phe-Lys-Phe-Lys-Cys(3)-Tyr-Thr-Pro-Arg-Cys(1)-Ser-Cys(2)-Ser-Tyr-Pro-Val-Cys(3)-Lys-Ser] is a cyclic peptide composed of multiple amino acids. This compound is notable for its unique structure, which includes several cysteine residues forming disulfide bridges, contributing to its stability and biological activity. Cyclic peptides like this one are of significant interest in various fields due to their potential therapeutic applications and stability compared to linear peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R,4S,7S,13S,16S,19R,22S,25S,28S,31S,34R,37S,40S,46R,49S,52S,55S,58S,61S,64R,67S,70S,76S,79S,82R,85S)-22,28,61-tris(4-aminobutyl)-25,31-dibenzyl-52-[(2S)-butan-2-yl]-4-(3-carbamimidamidopropyl)-13,37-bis[(1R)-1-hydroxyethyl]-49,58,79,85-tetrakis(hydroxymethyl)-16,76-bis[(4-hydroxyphenyl)methyl]-55-methyl-3,6,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,75,78,81,84,87-heptacosaoxo-67-propan-2-yl-89,90,93,94,97,98-hexathia-2,5,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,74,77,80,83,86-heptacosazahexacyclo[44.41.4.419,64.434,82.07,11.070,74]nonanonacontan-40-yl]propanoic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed using TFA.

    Cyclization: The linear peptide is cleaved from the resin and cyclized in solution, often using a coupling reagent like HATU.

    Oxidation: Disulfide bridges are formed by oxidizing the cysteine residues, typically using iodine or air oxidation.

Industrial Production Methods

Industrial production of cyclic peptides often involves large-scale SPPS, followed by purification using HPLC. The process is optimized for yield and purity, ensuring the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Cyclo[Ala-Ile-Ser-Cys(1)-Gly-Glu-Thr-Cys(2)-Phe-Lys-Phe-Lys-Cys(3)-Tyr-Thr-Pro-Arg-Cys(1)-Ser-Cys(2)-Ser-Tyr-Pro-Val-Cys(3)-Lys-Ser] can undergo various chemical reactions, including:

    Oxidation: Formation of disulfide bridges between cysteine residues.

    Reduction: Breaking of disulfide bridges using reducing agents like DTT.

    Substitution: Modification of side chains using specific reagents.

Common Reagents and Conditions

    Oxidation: Iodine, air oxidation.

    Reduction: DTT, TCEP.

    Substitution: Specific reagents depending on the target modification.

Major Products

The major products of these reactions include the oxidized form with disulfide bridges and the reduced form with free thiol groups.

Scientific Research Applications

Cyclo[Ala-Ile-Ser-Cys(1)-Gly-Glu-Thr-Cys(2)-Phe-Lys-Phe-Lys-Cys(3)-Tyr-Thr-Pro-Arg-Cys(1)-Ser-Cys(2)-Ser-Tyr-Pro-Val-Cys(3)-Lys-Ser] has several scientific research applications:

    Chemistry: Used as a model compound to study peptide cyclization and stability.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Potential therapeutic applications due to its stability and bioactivity, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based drugs and as a tool in biochemical assays.

Mechanism of Action

The mechanism of action of 3-[(1R,4S,7S,13S,16S,19R,22S,25S,28S,31S,34R,37S,40S,46R,49S,52S,55S,58S,61S,64R,67S,70S,76S,79S,82R,85S)-22,28,61-tris(4-aminobutyl)-25,31-dibenzyl-52-[(2S)-butan-2-yl]-4-(3-carbamimidamidopropyl)-13,37-bis[(1R)-1-hydroxyethyl]-49,58,79,85-tetrakis(hydroxymethyl)-16,76-bis[(4-hydroxyphenyl)methyl]-55-methyl-3,6,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,75,78,81,84,87-heptacosaoxo-67-propan-2-yl-89,90,93,94,97,98-hexathia-2,5,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,74,77,80,83,86-heptacosazahexacyclo[44.41.4.419,64.434,82.07,11.070,74]nonanonacontan-40-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The disulfide bridges contribute to its conformational stability, allowing it to bind effectively to its targets. This binding can inhibit enzyme activity or disrupt protein-protein interactions, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(Ile-Ala): A simpler cyclic dipeptide with fewer amino acids.

    Cyclo(Ala-Glu): Another cyclic dipeptide with different amino acid composition.

    Cyclo(Ile-Leu): A cyclic peptide with similar structural features but different amino acid sequence.

Uniqueness

Cyclo[Ala-Ile-Ser-Cys(1)-Gly-Glu-Thr-Cys(2)-Phe-Lys-Phe-Lys-Cys(3)-Tyr-Thr-Pro-Arg-Cys(1)-Ser-Cys(2)-Ser-Tyr-Pro-Val-Cys(3)-Lys-Ser] is unique due to its complex structure, multiple disulfide bridges, and diverse amino acid composition. These features contribute to its stability and potential for various biological activities, making it a valuable compound for research and therapeutic applications.

Properties

bioactivity

Antimicrobial

sequence

SAISCGETCFKFKCYTPRCSCSYPVCK

Origin of Product

United States

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